Equivalent Linear Growth Promotion with Lower Cost vs. Calcitriol in Pediatric Chronic Renal Insufficiency
In a prospective, randomized, double-blind clinical trial of 94 children aged 1.5–10 years with chronic renal insufficiency (GFR 20–75 mL/min/1.73 m²), dihydrotachysterol demonstrated equivalent efficacy to calcitriol in promoting linear growth, with no significant difference in height Z-scores between treatment groups [1]. Notably, calcitriol was associated with a significantly steeper decline in glomerular filtration rate compared to dihydrotachysterol (p=0.0026) [1]. The authors concluded that dihydrotachysterol, the less costly agent, can be used with equal efficacy [1].
| Evidence Dimension | Linear growth promotion (height Z-score change) and renal function preservation in pediatric chronic renal insufficiency |
|---|---|
| Target Compound Data | Dihydrotachysterol mean dosage: 13.8±3.3 μg/kg/day; height Z-scores showed no difference from calcitriol group; significantly less steep GFR decline |
| Comparator Or Baseline | Calcitriol mean dosage: 17.1±5.9 ng/kg/day; significantly steeper GFR decline (p=0.0026) |
| Quantified Difference | Equal efficacy in growth promotion; statistically significant advantage in renal function preservation (p=0.0026); lower procurement cost |
| Conditions | Prospective, randomized, double-blind trial; 82 children completing ≥6 months treatment; GFR 20–75 mL/min/1.73 m² |
Why This Matters
This head-to-head evidence supports dihydrotachysterol selection over calcitriol when both equal efficacy and reduced nephrotoxicity risk are procurement priorities, particularly in cost-sensitive research or clinical settings.
- [1] Chan JCM, McEnery PT, Chinchilli VM, et al. A prospective double-blind study of growth failure in children with chronic renal insufficiency and the effectiveness of treatment with calcitriol versus dihydrotachysterol. J Pediatr. 1994;124(4):520-528. View Source
